Pentamethylene bismethanethiosulfonate
Description
Synthesis Analysis
The synthesis of compounds related to pentamethylene bismethanethiosulfonate involves complex chemical reactions, often requiring specific catalysts for efficiency. For instance, air-stable bis(pentamethylcyclopentadienyl) zirconium perfluorooctanesulfonate has been identified as an efficient and recyclable catalyst for the synthesis of N-substituted amides, indicating a methodological approach that could potentially be adapted for pentamethylene bismethanethiosulfonate synthesis (Ningbo Li et al., 2018).
Molecular Structure Analysis
Structural analysis of related compounds reveals the intricate nature of molecular configurations. For example, studies on antitumor substances have explored the reaction of thiosulfonates with active methylene compounds, providing insights into the molecular structure through the introduction of benzylthio groups (S. Hayashi et al., 1967).
Chemical Reactions and Properties
Chemical reactions involving related compounds highlight their reactivity and potential applications. The polymerization of bis(pentamethylene)butatriene, for instance, yields polymers with unique structural features, demonstrating the reactive nature of these compounds (S. Pollack et al., 1993).
Physical Properties Analysis
The physical properties of compounds structurally similar to pentamethylene bismethanethiosulfonate can be deduced from their synthesis and molecular structure. Compounds like bis(pentamethylcyclopentadienyl) zirconium pentafluorbezenesulfonate exhibit air-stability, water tolerance, thermal stability, and strong Lewis acidity (Ningbo Li et al., 2018).
Chemical Properties Analysis
The chemical properties are closely tied to the molecular structure and the reactivity of the compound. The study of antitumor substances, which investigated the reactions of thiosulfonates, suggests that pentamethylene bismethanethiosulfonate could exhibit similar reactivity, potentially offering insights into its chemical properties (S. Hayashi et al., 1967).
properties
IUPAC Name |
1,5-bis(methylsulfonylsulfanyl)pentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O4S4/c1-14(8,9)12-6-4-3-5-7-13-15(2,10)11/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGFBHYQVVHELE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCCCCSS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O4S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20204563 | |
Record name | Pentamethylene bismethanethiosulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20204563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentamethylene bismethanethiosulfonate | |
CAS RN |
56-00-8 | |
Record name | Pentamethylene bismethanethiosulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentamethylene bismethanethiosulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20204563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Pentamethylene bismethanethiosulfonate exert its antitumor effects?
A1: While the exact mechanism of action of Pentamethylene bismethanethiosulfonate remains partially unclear, research suggests it might involve the alkylation of biological molecules crucial for tumor cell survival and proliferation []. This hypothesis stems from studies on similar compounds like benzyl benzenethiosulfonate and p-toluenethiosulfonate. These compounds, while structurally similar to Pentamethylene bismethanethiosulfonate, did not exhibit alkylating properties towards active methylene compounds but rather introduced benzylthio groups []. This difference in reactivity highlights the potential significance of the pentamethylene bridge in Pentamethylene bismethanethiosulfonate's antitumor activity. Further research is necessary to confirm the specific targets and downstream effects of this alkylation process.
Q2: What is known about the structure-activity relationship of Pentamethylene bismethanethiosulfonate and its analogs?
A2: Research comparing Pentamethylene bismethanethiosulfonate with benzyl benzenethiosulfonate and p-toluenethiosulfonate provides initial insights into its structure-activity relationship []. The study indicates that the presence of the pentamethylene bridge in Pentamethylene bismethanethiosulfonate might be crucial for its antitumor activity, which was absent in the other two compounds []. It suggests that this structural feature could be essential for the compound's interaction with its biological target or influence its alkylation properties. Further investigation into the structure-activity relationship of Pentamethylene bismethanethiosulfonate analogs, incorporating various modifications, is needed to confirm these hypotheses and potentially uncover more potent and selective antitumor agents.
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